5HPP-33

概要

説明

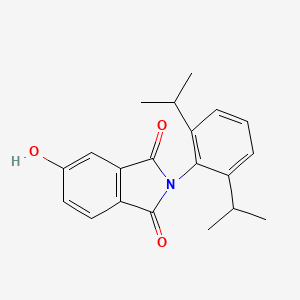

5HPP-33 is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a hydroxyisoindoline core substituted with a 2,6-diisopropylphenyl group, which imparts distinct chemical and physical characteristics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5HPP-33 typically involves multi-step organic reactions. One common method includes the initial formation of the isoindoline core, followed by the introduction of the 2,6-diisopropylphenyl group through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product from reaction mixtures.

化学反応の分析

Binding Interactions with Receptor Proteins

5HPP-33 demonstrates specific binding to proteins such as ABP2 and tubulin, influencing structural stability and function.

Interaction with ABP2

-

Hydrogen Bonding : this compound forms hydrogen bonds with ALA497 and PHE498 residues in ABP2 via its hydroxy group .

-

Docking Scores : It exhibits superior docking scores compared to other ToxCast actives like parafuchsin and resveratrol in ABP2 (ranked 16th) versus OBP (ranked 1578th) .

-

Structural Similarity : Binding patterns resemble those observed in PPARγ-fatty acid complexes, where hydrophobic interactions stabilize helix H12 .

| Target Protein | Key Interactions | Functional Impact |

|---|---|---|

| ABP2 | Hydrogen bonds with ALA497, PHE498 | Stabilization of helix H12 via hydrophobic contacts |

Microtubule Perturbation

This compound alters microtubule dynamics through tubulin interactions, affecting polymerization and cellular processes.

Tubulin Polymerization

-

Inhibition/Stabilization : Under MAPs-induced conditions, this compound inhibits polymerization, but in glutamate systems, it stabilizes abnormal structures like spirals and rings (observed via electron microscopy) .

-

Binding Site : Unlike colchicine or paclitaxel, this compound does not compete for known binding sites, suggesting a novel mechanism .

Binding to Microtubule-Associated Proteins (MAPs)

-

Affinity : Tritium-labeled this compound ([3H]this compound) shows slight binding to MAPs, explaining discrepancies in tubulin polymerization assays .

Enzymatic Inhibition and Cellular Effects

This compound modulates key enzymes and signaling pathways, impacting cell growth and survival.

NF-κB Inhibition

-

Mechanism : Blocks NF-κB nuclear translocation by inhibiting its cytoplasm-to-nucleus movement .

-

Potency : Comparable to compound 20 in inhibiting NF-κB activation in HeLa cells .

PI3K Inhibition and Cytotoxicity

-

ToxCast Data : Active in PI3K enzymatic inhibition assays, leading to nuclear p53 accumulation and decreased cell growth .

Hazard Classification

This compound is classified as very toxic to aquatic life (H400, H410) , necessitating careful handling and disposal.

-

Binding Interactions : Hydrogen bonding with ABP2 residues and novel MAPs interactions drive its biological effects.

-

Microtubule Dynamics : Dual role in inhibiting/stabilizing polymerization, dependent on assay conditions.

-

Enzymatic Targets : Inhibits NF-κB translocation and PI3K activity, contributing to cytotoxicity.

-

Environmental Impact : High aquatic toxicity warrants strict safety protocols.

科学的研究の応用

Cancer Therapy

Mechanism of Action

5HPP-33 exhibits significant anticancer properties primarily through the stabilization of microtubules and inhibition of cell proliferation. It binds to the vinblastine binding site on tubulin, leading to suppressed microtubule dynamics and subsequent cell cycle arrest .

Case Study: In Vitro Antitumor Activity

In a study evaluating the antiproliferative effects of this compound on various cancer cell lines, it was found to inhibit cell growth effectively. The compound demonstrated an IC50 value in the low micromolar range, indicating strong activity against tumor cells .

| Cancer Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 (Lung) | 4.9 | Significant growth inhibition |

| MCF-7 (Breast) | 3.2 | Induction of apoptosis |

| HeLa (Cervical) | 2.8 | Cell cycle arrest |

Angiogenesis Inhibition

Vascular Disruption Potential

this compound has been identified as a potent anti-angiogenic agent, particularly in the context of developmental toxicity. It disrupts vascular formation in embryonic models, inhibiting endothelial cell proliferation and migration .

Case Study: Embryotoxicity Assessment

Research conducted using rat whole embryo culture systems revealed that exposure to this compound resulted in significant embryolethality at concentrations above 15 µM. This effect was corroborated by observations in zebrafish models, where vascular development was severely impaired .

| Model | Concentration (µM) | Outcome |

|---|---|---|

| Rat Whole Embryo Culture | ≥15 | Embryolethality |

| Zebrafish Model | >0.1 | Vascular disruption |

Developmental Toxicity Studies

Impact on Embryonic Development

The compound's effects on embryonic development have been extensively studied, revealing its potential to cause teratogenic effects at specific doses. The pathways affected include p53 signaling and the regulation of microtubule dynamics, which are crucial for normal development .

Case Study: Pathway Analysis

Pathway analysis indicated that exposure to this compound resulted in differential gene expression patterns associated with vascular patterning defects. Key pathways implicated include FXR/RXR Activation and p53 signaling, highlighting the compound's multifaceted impact on developmental processes .

| Pathway | Implication in Toxicity |

|---|---|

| FXR/RXR Activation | Disruption of metabolic processes |

| p53 Signaling | Induction of apoptosis and growth arrest |

作用機序

The mechanism by which 5HPP-33 exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 2,6-Diisopropylphenyl isocyanate

- 2,6-Diisopropylphenyl azide

- 2,6-Diisopropylphenyl-substituted bismuth compounds

Uniqueness

Compared to similar compounds, 5HPP-33 stands out due to its unique combination of a hydroxyisoindoline core and a 2,6-diisopropylphenyl group

生物活性

5HPP-33 is a synthetic analog of thalidomide, primarily recognized for its anti-angiogenic properties. Its biological activity has been extensively studied, particularly in the context of embryotoxicity and vascular disruption. This article compiles significant findings from various studies to elucidate the biological effects of this compound, including its mechanisms of action, case studies, and relevant data.

This compound exerts its biological effects through multiple pathways:

- Anti-Angiogenic Activity : this compound has been shown to inhibit endothelial cell proliferation, which is critical in angiogenesis. The compound's half-maximal effective concentration (AC50) for inhibiting endothelial cell proliferation is reported at approximately 4.9 µM .

- Embryotoxicity : Studies indicate that this compound is embryolethal in rat whole embryo cultures. It has been associated with significant developmental disruptions, including vascular malformations .

- Microtubule Destabilization : The compound impacts microtubule dynamics, leading to altered cell growth and signaling pathways such as PI3K inhibition and p53 accumulation .

Case Studies

- Vascular Disruption in Animal Models : In a study involving rat embryos cultured in the presence of this compound, significant lethality was observed at concentrations greater than 15 µM , highlighting its potent embryotoxic effects .

- Zebrafish Embryotoxicity Assay : Further testing in zebrafish models revealed that concentrations above 0.1 µM resulted in notable embryotoxic effects, consistent with findings from rodent studies .

- High-Throughput Screening : A high-throughput assay evaluated the effects of this compound alongside other anti-angiogenic agents. The results demonstrated a strong correlation between this compound's activity and its potential reproductive toxicity .

Table 1: Summary of Biological Activity of this compound

| Study Type | Key Findings | Concentration (µM) |

|---|---|---|

| Rat Whole Embryo Culture | Embryolethal effects observed | ≥ 15 |

| Zebrafish Embryotoxicity Assay | Significant lethality noted | > 0.1 |

| Endothelial Cell Proliferation | AC50 for inhibition | 4.9 |

| High-Throughput Screening | Correlation with reproductive toxicity | Varies |

Research Findings

- Inflammatory Pathways : Research indicates that pre-treatment with this compound can abrogate inflammatory responses mediated by NF-κB pathways, suggesting a role in modulating inflammation .

- Toxicological Assessments : The compound was evaluated using ToxCast™ datasets, where it scored high for predicted vascular disruption and embryotoxicity, confirming its potential risks during development .

- Comparative Analysis with TNP-470 : In comparative studies with TNP-470, another anti-angiogenic agent, this compound demonstrated a higher potency in disrupting vascular development, further establishing its profile as a significant teratogen .

特性

IUPAC Name |

2-[2,6-di(propan-2-yl)phenyl]-5-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-11(2)14-6-5-7-15(12(3)4)18(14)21-19(23)16-9-8-13(22)10-17(16)20(21)24/h5-12,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKWINYVWJPHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046970 | |

| Record name | 2-(2,6-Diisopropylphenyl)-5-hydroxy-1H-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105624-86-0 | |

| Record name | 2-[2,6-Bis(1-methylethyl)phenyl]-5-hydroxy-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105624-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5Hpp-33 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105624860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,6-Diisopropylphenyl)-5-hydroxy-1H-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5HPP-33 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SZ69PBV5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。